molecular formula C12H18ClNO B13511108 1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride

1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride

Cat. No.: B13511108
M. Wt: 227.73 g/mol
InChI Key: CSQMLEQPIOECAJ-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride is a chemical compound with a complex structure that includes a phenyl ring, a prop-2-en-1-amine group, and a propan-2-yloxy group

Preparation Methods

The synthesis of 1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with isopropyl bromide to form 4-(propan-2-yloxy)benzaldehyde. This intermediate is then subjected to a condensation reaction with propenylamine to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amines.

    Substitution: Nucleophilic substitution reactions can occur, where the propan-2-yloxy group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride can be compared with other similar compounds, such as:

    4-(Propan-2-yloxy)benzaldehyde: An intermediate in the synthesis of the target compound.

    4-(Propan-2-yloxy)benzonitrile: A structurally similar compound with different functional groups.

    1-Methoxy-4-(propan-2-yloxy)benzene: Another related compound with a methoxy group instead of an amine group.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

1-(4-propan-2-yloxyphenyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-4-12(13)10-5-7-11(8-6-10)14-9(2)3;/h4-9,12H,1,13H2,2-3H3;1H

InChI Key

CSQMLEQPIOECAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C=C)N.Cl

Origin of Product

United States

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